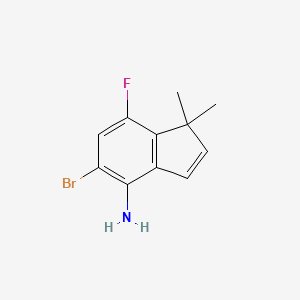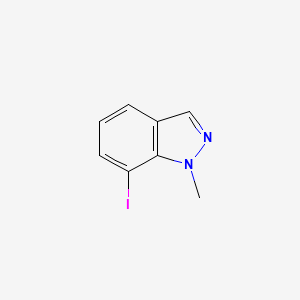![molecular formula C14H16FN3O B11857545 3-(4-Fluorophenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11857545.png)
3-(4-Fluorophenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorophenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a spirocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique spirocyclic structure, which is known to impart distinct biological activities. The presence of a fluorophenyl group further enhances its chemical properties, making it a valuable compound for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multiple steps. One common method includes the N-arylation of pyrazolone using a copper(I) iodide catalyst, followed by reduction to yield an amine intermediate. This intermediate is then coupled with 3-(4-fluorophenyl)propionic acid, and the Boc group is deprotected using hydrochloric acid in 1,4-dioxane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow chemistry techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to convert intermediates into the final product.
Substitution: Commonly involves the replacement of functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.
Scientific Research Applications
3-(4-Fluorophenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. This compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The fluorophenyl group enhances its binding affinity and specificity, making it a potent inhibitor. The exact pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 8-Benzyl-4-(cyclohexylamino)-1-(3-fluorophenyl)-7-methyl-1,3,8-triazaspiro[4.5]dec-3-en-2-one
- 8-(3-((1-aminopropan-2-yl)oxy)benzyl)-4-(cyclohexylamino)-1-(3-fluorophenyl)-1,3,8-triazaspiro[4.5]dec-3-en-2-one
Uniqueness
Compared to similar compounds, 3-(4-Fluorophenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one stands out due to its specific spirocyclic structure and the presence of a fluorophenyl group. These features contribute to its unique chemical properties and biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C14H16FN3O |
|---|---|
Molecular Weight |
261.29 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-4-methyl-1,4,8-triazaspiro[4.5]dec-1-en-3-one |
InChI |
InChI=1S/C14H16FN3O/c1-18-13(19)12(10-2-4-11(15)5-3-10)17-14(18)6-8-16-9-7-14/h2-5,16H,6-9H2,1H3 |
InChI Key |
KTTASEINPOERAQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=NC12CCNCC2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-4-[(3-methylphenyl)amino]-1H-isochromen-1-one](/img/structure/B11857481.png)
![tert-Butyl 7-(aminomethyl)-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B11857485.png)


![2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine](/img/structure/B11857498.png)

![7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B11857506.png)
![N-(2',4'-Dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-5-yl)acetamide](/img/structure/B11857521.png)
![4(3H)-Quinazolinone, 3-[2-(chloromethyl)-1-aziridinyl]-2-ethyl-](/img/structure/B11857525.png)
![3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11857531.png)

![1,1,4-Trichloro-1,2-dihydrocyclobuta[c]isoquinoline](/img/structure/B11857539.png)


